プロピオン酸-13C3

概要

説明

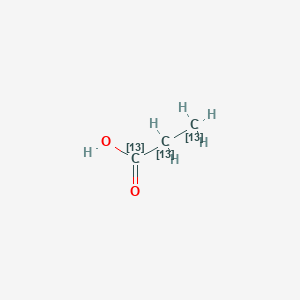

(1,2,3-13C3)propanoic acid, also known as propanoic acid-13C3, is a stable isotope-labeled compound where all three carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace and study metabolic pathways, as well as in various analytical applications. The molecular formula for propionic acid-13C3 is 13CH3-13CH2-13CO2H, and it has a molecular weight of 77.06 g/mol .

科学的研究の応用

(1,2,3-13C3)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

Biology: Employed in metabolic studies to trace the incorporation of carbon atoms into various biomolecules.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

Industry: Applied in the production of labeled compounds for use in various industrial processes.

作用機序

Target of Action

Propionic acid-13C3, also known as Propanoic acid-13C3, is a stable isotope of propionic acid . It primarily targets the respiratory system

Mode of Action

Propionic acid, the non-isotopic form, can pass through a cell membrane into the cytoplasm in its non-dissociated form . Due to the alkaline intracellular environment, it can release protons that result in a pH gradient across the cell membrane, causing adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .

Result of Action

Propionic acid has been shown to have antimicrobial properties, inhibiting the growth of microorganisms such as salmonella spp, Escherichia coli O157:H7, and Listeria monocytogenes .

Action Environment

It’s important to note that propionic acid is classified as a flammable liquid and vapor, and it may cause respiratory irritation . Therefore, the environment in which Propionic acid-13C3 is used or stored could potentially impact its action and stability.

生化学分析

Biochemical Properties

Propionic acid-13C3 plays a significant role in biochemical reactions. It is produced via biological pathways using Propionibacterium and some anaerobic bacteria . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

Propionic acid-13C3 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to disrupt endocytosis, the cell cycle, and cellular respiration in yeast cells .

Molecular Mechanism

At the molecular level, Propionic acid-13C3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can pass through a cell membrane into the cytoplasm, where it releases protons, resulting in a pH gradient across the cell membrane and consequent adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .

Metabolic Pathways

Propionic acid-13C3 is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

準備方法

Synthetic Routes and Reaction Conditions

(1,2,3-13C3)propanoic acid can be synthesized through several methods. One common approach involves the carboxylation of ethylene with carbon-13 labeled carbon dioxide. Another method includes the hydrolysis of carbon-13 labeled propionitrile. The reaction conditions typically involve the use of catalysts such as palladium or nickel to facilitate the carboxylation process .

Industrial Production Methods

In industrial settings, propionic acid-13C3 is produced using isotopically labeled precursors. The production process involves the fermentation of isotopically labeled substrates by specific strains of bacteria, such as Propionibacterium. This biological method is preferred due to its efficiency and the high yield of isotopically labeled propionic acid .

化学反応の分析

Types of Reactions

(1,2,3-13C3)propanoic acid undergoes various chemical reactions, including:

Oxidation: (1,2,3-13C3)propanoic acid can be oxidized to produce acetic acid and carbon dioxide.

Reduction: Reduction of propionic acid-13C3 can yield propanol.

Substitution: (1,2,3-13C3)propanoic acid can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and oxygen.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or nickel catalyst.

Substitution: Alcohols, amines, acid chlorides, and bases like sodium hydroxide.

Major Products

Oxidation: Acetic acid and carbon dioxide.

Reduction: Propanol.

Substitution: Esters, amides, and other derivatives.

類似化合物との比較

Similar Compounds

Propionic acid-1-13C: Only the first carbon atom is labeled with carbon-13.

Propionic acid-2-13C: Only the second carbon atom is labeled with carbon-13.

Propionic acid-1,2-13C2: The first and second carbon atoms are labeled with carbon-13.

Uniqueness

(1,2,3-13C3)propanoic acid is unique because all three carbon atoms are labeled with carbon-13, providing a more comprehensive tracing capability in metabolic studies compared to compounds with fewer labeled carbon atoms. This makes it particularly valuable in detailed metabolic and pharmacokinetic studies .

生物活性

(1,2,3-^13C_3)propanoic acid is a stable isotope-labeled compound of propanoic acid, which has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including its metabolic pathways, effects on cellular processes, and implications in health and disease.

- Chemical Formula : C₃H₆O₂

- Molecular Weight : 77.06 g/mol

- CAS Number : 153474-35-2

(1,2,3-^13C_3)propanoic acid is a labeled variant of propanoic acid, which is a short-chain fatty acid (SCFA) involved in various metabolic processes.

Metabolic Pathways

Propanoic acid is primarily metabolized in the liver where it undergoes conversion to succinyl-CoA, entering the citric acid cycle. The incorporation of ^13C isotopes allows for detailed tracing of metabolic pathways using techniques such as mass spectrometry.

Table 1: Metabolic Conversion of Propanoic Acid

| Compound | Pathway | Enzyme |

|---|---|---|

| Propanoic Acid | Conversion to Succinyl-CoA | Propionyl-CoA carboxylase |

| Succinyl-CoA | Citric Acid Cycle | Various enzymes |

Cellular Effects

Research indicates that (1,2,3-^13C_3)propanoic acid may influence cellular processes such as inflammation and immune response. In studies involving peripheral blood mononuclear cells (PBMCs), propanoic acid derivatives have shown varying effects on cytokine release and cell proliferation.

-

Cytokine Modulation :

- Propanoic acid has been shown to modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6.

- In vitro studies suggest that certain concentrations can inhibit TNF-α production significantly.

- Cell Viability :

Case Studies

Case Study 1: Inhibition of TNF-α Production

A study evaluated the effects of (1,2,3-^13C_3)propanoic acid on TNF-α production in LPS-stimulated PBMCs. Results indicated a reduction in TNF-α levels by approximately 44–60% at optimal doses .

Case Study 2: Impact on IL-10 Release

Another investigation highlighted that (1,2,3-^13C_3)propanoic acid could enhance IL-10 production at lower doses, suggesting potential anti-inflammatory properties beneficial for chronic inflammatory conditions .

Implications in Health

The biological activities of (1,2,3-^13C_3)propanoic acid suggest potential therapeutic applications:

- Anti-inflammatory Agent : Its ability to modulate cytokine levels positions it as a candidate for treating inflammatory diseases.

- Metabolic Health : As a SCFA, it may play a role in gut health and metabolic regulation.

特性

IUPAC Name |

(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDQKXXYIPTUBI-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432142 | |

| Record name | Propionic acid-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.057 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153474-35-2 | |

| Record name | Propionic acid-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153474-35-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。